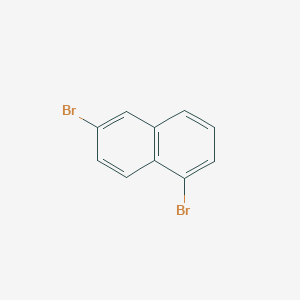

1,6-Dibromonaphthalene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,6-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIAXCYSKMFFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401530 | |

| Record name | 1,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-84-9 | |

| Record name | 1,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Dibromonaphthalene Isomer Research

The study of dibromonaphthalene isomers is a cornerstone of research into the functionalization of polycyclic aromatic hydrocarbons. The ten possible positional isomers of dibromonaphthalene, each with a distinct arrangement of bromine atoms on the naphthalene (B1677914) core, exhibit varied reactivity and are precursors to a wide range of complex molecules. The direct bromination of naphthalene typically yields a mixture of isomers, with the 1,4- and 1,5-isomers often being the major products under thermodynamic and kinetic control, respectively. chemicalbook.comrsc.org The synthesis of less common isomers like 1,6-dibromonaphthalene often requires more specialized, multi-step synthetic strategies.

The regioselectivity of naphthalene bromination is influenced by factors such as the solvent, temperature, and the presence of catalysts. rsc.org For instance, the use of solid catalysts like montmorillonite (B579905) clay has been shown to influence the isomer distribution. cardiff.ac.ukresearchgate.net While the direct synthesis of this compound is not as straightforward as for some other isomers, its unique substitution pattern makes it a valuable target for organic chemists. The distinct positioning of the bromine atoms at the 1- and 6-positions provides a specific scaffold for the construction of asymmetrically substituted naphthalene derivatives, which are of interest in various fields of chemical science.

Significance in Contemporary Chemical Synthesis and Materials Science

Established Synthetic Pathways for Dibromonaphthalene Isomers and Potential Adaptations for this compound

The direct bromination of naphthalene is a common approach for the synthesis of brominated naphthalenes. However, controlling the regioselectivity to favor a specific isomer like this compound is a significant challenge. The reaction of naphthalene with bromine typically yields a mixture of isomers, with the product distribution being highly dependent on the reaction conditions, including the solvent, temperature, and catalyst used.

For instance, the dibromination of naphthalene over Synclyst 13, an amorphous silica-alumina, has been shown to selectively produce 1,4-dibromonaphthalene (B41722) in high yield. cardiff.ac.ukresearchgate.net In contrast, using calcined montmorillonite (B579905) KSF clay as a catalyst leads to a mixture of 1,4-dibromonaphthalene and 1,5-dibromonaphthalene (B1630475). cardiff.ac.ukresearchgate.net Further bromination of naphthalene with three mole equivalents of bromine at room temperature over KSF clay results in 1,4,6-tribromonaphthalene as the major product, along with smaller amounts of 1,4-dibromonaphthalene and 1,5-dibromonaphthalene. cardiff.ac.ukresearchgate.netcardiff.ac.uk Increasing the bromine to four mole equivalents under the same conditions yields 1,2,4,6-tetrabromonaphthalene and 1,3,5,7-tetrabromonaphthalene. cardiff.ac.ukresearchgate.netcardiff.ac.uk

The choice of brominating agent and reaction conditions can also influence the product distribution. Reagents such as dioxane dibromide and N-bromosuccinimide have been employed for the bromination of naphthalene, but these methods often require multiple purification steps or are limited to small-scale synthesis. researchgate.net A process for preparing 1,6-dibromo-2-naphthol (B94854) involves the bromination of β-naphthol in an organic solvent at a controlled temperature of 40° to 60° C. google.com

The synthesis of specific dibromonaphthalene isomers often requires a multi-step approach, starting with a substituted naphthalene precursor to direct the regioselectivity of the bromination reaction.

Given the difficulties in achieving regioselectivity through direct bromination, indirect methods are often employed. One such strategy is the use of a pre-functionalized naphthalene that directs the bromine to the desired positions, followed by removal of the directing group.

A powerful technique for achieving regioselectivity is proto-debromination. This method involves the selective removal of a bromine atom from a polybrominated naphthalene. For example, the proto-debromination of a crude mixture of tetrabromonaphthalenes using n-butyllithium at low temperatures can regioselectively yield 2,6-dibromonaphthalene in high yield after crystallization. cardiff.ac.ukresearchgate.netcardiff.ac.uk This strategy highlights the potential for synthesizing specific dibromonaphthalene isomers by first creating a more highly brominated intermediate and then selectively removing bromine atoms.

This approach could theoretically be adapted for the synthesis of this compound by starting with a suitable polybrominated naphthalene precursor and carefully controlling the proto-debromination conditions to favor the removal of bromine atoms from other positions.

Another established method for the synthesis of specific bromo-aromatic compounds is through the diazotization of an amino group, followed by a Sandmeyer-type reaction. This route offers a high degree of regiochemical control, as the position of the bromine atom is determined by the position of the amino group on the naphthalene ring.

For the synthesis of this compound, this would involve starting with 1,6-diaminonaphthalene. The two amino groups would be sequentially or simultaneously diazotized using a reagent like sodium nitrite (B80452) in the presence of a strong acid. The resulting bis-diazonium salt can then be treated with a copper(I) bromide solution to introduce bromine atoms at the 1 and 6 positions. While this method offers excellent regiocontrol, the availability and stability of the starting diaminonaphthalene are crucial considerations. It has been reported that 1,5-dibromonaphthalene can be obtained by removing the amino groups from 1,5-diaminonaphthalene derivatives. sci-hub.ru

Advanced Synthetic Techniques for Functionalized this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including dibromonaphthalenes. sioc-journal.cnuni-rostock.de These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives with tailored electronic and steric properties. Dibromonaphthalenes serve as valuable building blocks in this context, although distinguishing between the α- and β-bromo groups can be a challenge. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

In the context of this compound, the Suzuki-Miyaura coupling can be used to introduce one or two new aryl or vinyl groups at the 1- and 6-positions. The reaction's selectivity can often be controlled by stoichiometry and reaction conditions. For example, using one equivalent of a boronic acid can favor monosubstitution, while an excess of the boronic acid and prolonged reaction times can lead to disubstitution.

A study on the Suzuki-Miyaura cross-coupling of 1,8-dibromonaphthalene (B102958) with various arylboronic acids demonstrated that the reaction's efficiency is influenced by the electronic nature of the substituents on the boronic acid. researchgate.net Electron-donating groups on the arylboronic acid led to higher yields, suggesting that the nucleophilicity of the boronate complex is important in the transmetalation step. researchgate.net The reaction can be catalyzed by palladium complexes, such as Pd(PPh₃)₄, and often requires a base like cesium carbonate. nih.gov The choice of solvent can also be critical, with solvent systems like 1,4-dioxane/water or dimethylformamide (DMF)/toluene being commonly used. rsc.orgnih.gov

The table below summarizes representative examples of Suzuki-Miyaura cross-coupling reactions involving dibromonaphthalenes, illustrating the scope and potential for synthesizing functionalized derivatives.

| Dibromonaphthalene Isomer | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1,8-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Bromo-8-phenylnaphthalene | - | researchgate.net |

| 1,8-Dibromonaphthalene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Bromo-8-(4-methoxyphenyl)naphthalene | - | researchgate.net |

| 1,4-Dibromonaphthalene | 1,3-Diborylbenzene | Pd catalyst | - | DMF/Toluene | 1,3-Phenylene-bridged cyclic naphthalene hexamer | 6% | nih.gov |

| This compound | 4-(Pyridin-4-yl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 4,4'-(Naphthalene-2,6-diyl)dipyridine | - | rsc.org |

| m-Dibromobenzene | o-Tolylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DMA | m-Terphenyl derivative | 82% | researchgate.net |

| p-Dibromobenzene | o-Tolylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DMA | p-Terphenyl derivative | 100% | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling is a widely used reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com In the context of this compound, the Sonogashira coupling allows for the introduction of alkynyl groups onto the naphthalene core.

For instance, this compound can react with terminal alkynes under Pd/Cu catalysis to form bis(phenylethynyl) derivatives. This methodology is crucial for synthesizing materials with extended π-conjugation, which are of interest for their electronic and optical properties. A specific application involves the reaction of a monomer with a terminal alkynyl group with 2,6-dibromonaphthalene to produce an intermediate for high-birefringence liquid crystals. google.com

The general conditions for Sonogashira coupling reactions often involve a palladium catalyst such as PdCl2(PPh3)2 or palladium acetate, a copper(I) salt like CuI, a base (commonly an amine like triethylamine), and a solvent. mdpi.comresearchgate.net The reaction mechanism is believed to involve a catalytic cycle with both palladium and copper species. researchgate.net

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst in the presence of a base, to create a substituted alkene. wikipedia.org This reaction has been utilized to construct luminescent nanoporous inorganic-organic hybrid polymers. rsc.org Specifically, the Heck coupling of octavinylsilsesquioxane with this compound (among other aromatic bromides) has been demonstrated. rsc.orgrsc.org

The reaction is typically carried out using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and a base such as potassium carbonate in a solvent like anhydrous dimethylformamide (DMF). rsc.org This approach allows for the creation of polymeric structures with desirable properties, such as high surface areas. rsc.org

| Reactants | Catalyst/Base/Solvent | Product | Reference |

| Octavinylsilsesquioxane, 2,6-dibromonaphthalene | Pd(PPh3)4 / K2CO3 / DMF | Luminescent nanoporous inorganic-organic hybrid polymer (PS-3) | rsc.org |

Palladium-Catalyzed C-H Bond Functionalization

Palladium-catalyzed C-H bond functionalization has emerged as a powerful strategy for the direct formation of C-C and C-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgbeilstein-journals.org This approach involves the direct activation of a C-H bond, often guided by a directing group, followed by coupling with a suitable partner. rsc.orgsnnu.edu.cn

In the context of dibromonaphthalenes, palladium-catalyzed C-H functionalization can be used for annulative π-extension. For example, 1,8-dibromonaphthalene can be transformed into fluoranthenes through a one-pot process involving intermolecular arylation followed by intramolecular C-H activation. smolecule.combeilstein-journals.org While this specific example uses the 1,8-isomer, the underlying principles of C-H activation are applicable to other isomers like this compound for the synthesis of complex polyaromatic hydrocarbons. smolecule.combeilstein-journals.org The catalysts for these reactions are often palladium complexes, and the reaction conditions can be tailored to achieve specific regioselectivities. beilstein-journals.orgnih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that involves the transfer of a halogen atom from an organic halide to an organometallic reagent. This reaction is particularly useful for the synthesis of organolithium and Grignard reagents from aryl bromides.

For this compound, treatment with an organolithium reagent like n-butyllithium can lead to a halogen-lithium exchange, forming a monolithiated or dilithiated naphthalene species. These intermediates are highly reactive and can be trapped with various electrophiles to introduce a wide range of functional groups. This method provides an alternative route to functionalized naphthalenes that may not be accessible through other means. The Finkelstein reaction, which involves the exchange of one halogen for another, is another relevant transformation. For example, this compound can be converted to 1,6-diiodonaphthalene (B1627609) via nucleophilic substitution with an iodide source.

Polymerization and Polycondensation Strategies

This compound and its derivatives are valuable monomers for the synthesis of conjugated polymers and organic semiconductors due to their rigid, planar structure and the ability to undergo various polymerization reactions.

Nickel-Catalyzed Polycondensation of Dibromonaphthalene Derivatives

Nickel-catalyzed polycondensation is a common method for the synthesis of polyarylenes. This typically involves the coupling of Grignard reagents derived from dihaloaromatics. Poly(2,6-naphthylene) has been synthesized via the nickel-catalyzed polycondensation of the Grignard reagent derived from 2,6-dibromonaphthalene. researchgate.net These polymers exhibit interesting electrical properties upon doping. researchgate.net More recent developments in nickel-catalyzed polymerization include reductive cross-coupling reactions that can be used to synthesize polymers like polythioethers. rsc.org

| Monomer | Polymerization Method | Resulting Polymer | Reference |

| Grignard reagent from 2,6-dibromonaphthalene | Nickel-catalyzed polycondensation | Poly(2,6-naphthylene) | researchgate.net |

Building-Block Approaches for Conjugated Polymers and Organic Semiconductors

This compound serves as a versatile building block for a wide array of conjugated polymers and small molecules used in organic electronics. ossila.cominter-chem.pl The bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the systematic construction of complex, high-performance materials. ossila.com

Derivatives of this compound are used in the synthesis of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.comossila.com For example, 2,6-di(anthracen-2-yl)naphthalene, synthesized from 2,6-dibromonaphthalene, has shown promising performance in organic light-emitting transistors. ossila.com The ability to tailor the structure of the resulting materials by choosing appropriate coupling partners makes this compound and its isomers indispensable in the field of organic electronics. google.commdpi.comresearchgate.net

Reactivity and Mechanistic Investigations of 1,6 Dibromonaphthalene

Reaction Mechanisms in Carbon-Bromine Bond Activation

The activation of the carbon-bromine (C-Br) bonds in 1,6-dibromonaphthalene is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The general mechanism for these transformations, particularly those catalyzed by palladium complexes, provides a fundamental framework for understanding the reactivity of this compound. This catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: Following oxidative addition, the organopalladium(II) halide intermediate undergoes transmetalation. In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide. The choice of base is crucial in this step, particularly in Suzuki couplings, as it facilitates the formation of a more nucleophilic "ate" complex from the organoboron reagent.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center couple to form a new carbon-carbon bond, yielding the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Research on the reactivity of dibromonaphthalene isomers has provided insight into these mechanisms. For instance, studies on palladium-catalyzed reactions of 1,6-dibromonaphthyl derivatives with vinyl compounds have demonstrated that both mono- and bis-arylvinylation can be achieved, showcasing the stepwise activation of the two C-Br bonds. molaid.com

While detailed mechanistic studies specifically for this compound are limited, the conditions used for related isomers in common cross-coupling reactions offer a template for its expected reactivity.

Interactive Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Dibromonaphthalene Analogs

Select a reaction type to see typical conditions.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or other phosphines | K₂CO₃ or Ba(OH)₂ | DMF/Toluene or Water | 80 - 100 |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Diisopropylamine or Et₃N | THF or DMF | 25 - 80 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky phosphine (B1218219) ligands (e.g., BINAP) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80 - 110 |

Note: This data is generalized from procedures for various dibromonaphthalene isomers and serves as a predictive guide for this compound. orgsyn.orgjk-sci.comnrochemistry.comresearchgate.net

Stereochemical Considerations in Dibromonaphthalene Reactivity

The stereochemistry of reactions involving this compound is primarily dictated by the geometry of the naphthalene (B1677914) core and the nature of the reagents and catalysts employed. Unlike its 1,8-disubstituted isomer, this compound does not possess the significant steric strain caused by peri-interactions. In 1,8-dibromonaphthalene (B102958), the close proximity of the two bromine atoms forces them out of the plane of the naphthalene ring, which can lead to atropisomerism (chirality arising from hindered rotation about a single bond) when coupled with bulky aryl groups.

For this compound, the bromine substituents are located on different rings and are not in sterically demanding positions relative to each other. Consequently, simple derivatives formed by substitution at the bromine positions are not expected to form stable atropisomers unless exceptionally bulky groups are introduced that hinder rotation around the newly formed single bond to the naphthalene core.

Stereochemical outcomes in the reactions of this compound would therefore be primarily influenced by external factors, such as:

Chiral Catalysts: The use of a palladium catalyst with a chiral phosphine ligand could induce enantioselectivity in cross-coupling reactions, leading to the formation of a non-racemic mixture of chiral products.

Chiral Reagents: If this compound is reacted with a chiral nucleophile or a chiral organometallic reagent, the resulting products will be diastereomers.

Reactions on Prochiral Derivatives: If a derivative of this compound contains a prochiral center, a subsequent reaction at that center could be directed by a chiral reagent or catalyst to favor one stereoisomer over another.

While these principles are fundamental to organic chemistry, specific studies detailing stereoselective reactions originating from this compound are not widely reported in the literature. The focus has remained on isomers like 1,8-dibromonaphthalene, where the inherent structure provides a more direct route to studying stereodynamics.

Reaction Kinetics and Thermodynamics of Derivative Formation

The kinetics and thermodynamics of derivative formation from this compound are governed by the principles that apply to aryl halide reactivity in cross-coupling reactions. Although specific quantitative data for the 1,6-isomer is scarce, a general understanding can be derived from studies on analogous systems.

Reaction Kinetics: The rate of cross-coupling reactions involving aryl bromides is heavily dependent on several factors:

C-Br Bond Strength: The energy of the carbon-bromine bond must be overcome during the oxidative addition step. The C(sp²)-Br bond is intermediate in strength and reactivity compared to the more reactive C-I bond and the less reactive C-Cl bond. Thus, the reactivity order is generally Aryl-I > Aryl-OTf > Aryl-Br > Aryl-Cl. nrochemistry.com

Catalyst and Ligands: The choice of palladium catalyst and its associated ligands has a profound effect on reaction rates. Electron-rich and sterically bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.

Base: In reactions like the Suzuki-Miyaura coupling, the base plays a critical role. Its strength and nature can influence the rate of transmetalation. Kinetic studies on related systems have suggested that the transmetalation step can be rate-limiting under certain conditions and that the reaction can proceed via different pathways (e.g., boronate vs. oxo-palladium pathway) depending on the base and solvent system.

Temperature: As with most chemical reactions, higher temperatures generally increase the reaction rate, although this can sometimes lead to a decrease in selectivity and the formation of undesired byproducts.

Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition

| Aryl Halide (Ar-X) | Relative C-X Bond Energy | General Reactivity |

| Ar-I | Lowest | Highest |

| Ar-Br | Intermediate | Intermediate |

| Ar-Cl | High | Low |

| Ar-F | Highest | Lowest (requires special conditions) |

Advanced Spectroscopic and Computational Characterization of 1,6 Dibromonaphthalene Systems

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint of 1,6-dibromonaphthalene by probing its fundamental vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

A reported FTIR spectrum for 2,6-dibromonaphthalene (B1584627), a synonym for this compound, shows distinct peaks at 1568, 1481, 1175, 1134, 1065, 885, and 816 cm⁻¹. researchgate.net These absorptions are characteristic of the substituted naphthalene (B1677914) ring system.

Table 1: Characteristic FTIR Peaks of this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| 1568 | Aromatic C=C Stretching | researchgate.net |

| 1481 | Aromatic C=C Stretching | researchgate.net |

| 1175 | In-plane C-H Bending | researchgate.net |

| 1134 | In-plane C-H Bending | researchgate.net |

| 1065 | In-plane C-H Bending | researchgate.net |

| 885 | Out-of-plane C-H Bending | researchgate.net |

| 816 | C-Br Stretching | researchgate.net |

Raman Spectroscopy

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound is characterized by strong signals from the aromatic ring vibrations. ahievran.edu.trresearchgate.net Computational studies using density functional theory (DFT) have been employed to calculate the theoretical vibrational frequencies, which show good agreement with experimental Raman spectra, aiding in the precise assignment of the observed bands. ahievran.edu.trresearchgate.net The analysis of these spectra provides insights into the molecular structure and symmetry of the compound. While specific experimental Raman shift values are detailed in dedicated spectroscopic studies, their interpretation is heavily supported by these computational models. ahievran.edu.trresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its symmetric structure.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's C₂h symmetry. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays two distinct sets of signals corresponding to the different protons on the naphthalene ring.

A reported ¹H NMR spectrum in CDCl₃ shows a multiplet between δ 7.51-7.62 ppm, which integrates to four protons, and a singlet at δ 7.94 ppm, integrating to two protons. researchgate.net Further analysis based on computational and experimental studies in dimethyl sulfoxide (B87167) (DMSO) provides a detailed understanding of the proton environments. ahievran.edu.tr

Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source |

| 7.94 | s (singlet) | 2H | H-1, H-5 or H-2, H-6 (depending on numbering) | researchgate.net |

| 7.51-7.62 | m (multiplet) | 4H | Remaining aromatic protons | researchgate.net |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the symmetry of this compound, the spectrum shows a reduced number of signals compared to the ten carbon atoms present in the structure. Early studies, with the aid of deuterated derivatives, allowed for the complete assignment of the chemical shifts. spectrabase.com

More recent studies have utilized density functional theory (DFT) to calculate theoretical chemical shifts in DMSO, which have been compared with experimental values, confirming the assignments. ahievran.edu.tr One study reported the following ¹³C NMR chemical shifts in DMSO-d₆: δ 154.09, 146.26, 134.45, 133.45, 131.07, 129.22, 126.03, and 124.95 ppm. rsc.org The carbons directly bonded to the bromine atoms (C-Br) are expected to resonate in a specific region of the spectrum. researchgate.net

Table 3: Experimental ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ ppm) | Assignment (Tentative) | Source |

| 154.09 | Aromatic C | rsc.org |

| 146.26 | Aromatic C | rsc.org |

| 134.45 | Aromatic C | rsc.org |

| 133.45 | Aromatic C | rsc.org |

| 131.07 | Aromatic C-Br | rsc.org |

| 129.22 | Aromatic C-H | rsc.org |

| 126.03 | Aromatic C-H | rsc.org |

| 124.95 | Aromatic C-H | rsc.org |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) is a common method.

The mass spectrum is characterized by a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern is observed for the molecular ion, with peaks at m/z 284 (for ²Br₇₉), 286 (for ¹Br₇₉ and ¹Br₈₁), and 288 (for ²Br₈₁), in an approximate 1:2:1 intensity ratio.

The fragmentation of aromatic compounds is often characterized by the sequential loss of the substituents and cleavage of the aromatic ring. For this compound, the fragmentation pattern would typically involve the loss of one or both bromine atoms. The loss of a bromine atom would result in a fragment ion at m/z 205/207, and the subsequent loss of the second bromine atom would lead to a naphthalene cation radical at m/z 126. Further fragmentation of the naphthalene ring can also occur. The availability of GC-MS data allows for a detailed analysis of these fragments. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Ion | Description |

| 284, 286, 288 | [C₁₀H₆Br₂]⁺˙ | Molecular Ion (M⁺˙) |

| 205, 207 | [C₁₀H₆Br]⁺ | Loss of one Bromine atom ([M-Br]⁺) |

| 126 | [C₁₀H₆]⁺˙ | Loss of two Bromine atoms |

Electronic Spectroscopy and Photophysical Studies

The electronic and photophysical characteristics of this compound and its derivatives are critical to understanding their behavior in various applications, from organic electronics to chiral sensing. Spectroscopic techniques provide a window into the electronic transitions and excited-state dynamics of these molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For naphthalene and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands corresponding to π-π* transitions. The introduction of bromine atoms and other substituents onto the naphthalene core can significantly influence these transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε).

The UV-Vis spectra of silyl-substituted naphthalene derivatives, for instance, show that the introduction of silyl (B83357) groups at the 1- and 4-positions of the naphthalene ring causes bathochromic (red) shifts in the absorption maxima. mdpi.comresearchgate.net This effect is also observed with the introduction of methoxy (B1213986) and cyano groups at various positions on the naphthalene core. mdpi.com In a study of naphthalene-based conjugated polymers synthesized from dibromonaphthalene derivatives, the resulting polymers exhibited absorption maxima in the UV region, indicative of the conjugated π-system. nii.ac.jp

Concentration-dependent UV-Vis absorption spectra of some perylene (B46583) diimide derivatives have been studied, revealing changes in the absorption profile with increasing concentration, which can be indicative of aggregation effects. scispace.com For instance, in a study of POSS-PDIBr-POSS, new absorption bands appeared at higher concentrations, suggesting specific electronic interactions between the chromophores in the aggregated state. scispace.com

The table below summarizes the UV-Vis absorption data for a selection of naphthalene derivatives.

| Compound | Solvent | λmax (nm) | Reference |

| 1-Bromonaphthalene | Cyclohexane (B81311) | 280, 305 | mdpi.com |

| 1,4-Dibromonaphthalene (B41722) | Cyclohexane | 290, 320 | mdpi.com |

| 2,6-Dibromonaphthalene | - | - | ossila.comresearchgate.netrsc.org |

| 1,5-Dibromonaphthalene (B1630475) | - | - | nii.ac.jp |

| Naphthalene | Cyclohexane | 275, 300 | mdpi.com |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | 285, 310 | mdpi.com |

| 1,4-Bis(trimethylsilyl)naphthalene | Cyclohexane | 295, 325 | mdpi.com |

| 4-Bromo-N-(4'-hydroxyphenyl)naphthalene monoimide | - | - | rsc.org |

| 2,6-Di(anthracen-2-yl)naphthalene | - | - | ossila.com |

Photoluminescence (PL) and Fluorescence Spectroscopy

Photoluminescence (PL) and fluorescence spectroscopy provide insights into the emissive properties of molecules after they have been excited by absorbing light. The emission spectra, quantum yields, and lifetimes are key parameters that characterize the fluorescence behavior of this compound systems.

The introduction of substituents on the naphthalene core significantly affects its fluorescence properties. For example, silyl substitution at the 1- and 1,4-positions of naphthalene leads to an increase in fluorescence intensity and a red shift in the emission maxima. mdpi.comresearchgate.net Similarly, methoxy and cyano groups also enhance fluorescence. mdpi.com In contrast, bromination can lead to fluorescence quenching. For instance, comparing perylene diimide (PDI) derivatives, those with bromine substitution at the bay area exhibit red-shifted absorption but can have their fluorescence partially quenched. scispace.com

The emission spectra of naphthalene derivatives can be influenced by the solvent polarity. For amphiphilic hemicyanine dyes derived from naphthylamine, an increase in solvent polarity leads to a red shift in the fluorescence and a decrease in the quantum yield. acs.org

The table below presents photoluminescence data for various naphthalene derivatives.

| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Reference |

| 1-Bromonaphthalene | Cyclohexane | - | 330 | mdpi.com |

| Naphthalene | Cyclohexane | - | 320 | mdpi.com |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | - | 335 | mdpi.com |

| 1,4-Bis(trimethylsilyl)naphthalene | Cyclohexane | - | 345 | mdpi.com |

| 2,6-Di(anthracen-2-yl)naphthalene | - | - | Yellowish-green emission | ossila.com |

| POSS-PDIBr-POSS | Hexanol | 487 | ~510, ~540 | scispace.com |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf is crucial for evaluating the potential of a compound for applications in areas like OLEDs and fluorescent probes.

For a series of silyl-substituted naphthalene derivatives, the fluorescence quantum yields were determined in degassed cyclohexane solutions. mdpi.comresearchgate.net The results showed that silyl substitution generally leads to an increase in the quantum yield compared to naphthalene itself. mdpi.com For example, 1,4-bis(trimethylsilyl)naphthalene has a significantly higher quantum yield than naphthalene. mdpi.com The introduction of a cyano group can also influence the quantum yield. mdpi.com

In the context of polymers, 2,6-polynaphthalene derivatives have been reported to exhibit high fluorescence quantum efficiencies, with values ranging from 0.60 to 0.96 in chloroform. nii.ac.jp The absolute fluorescence quantum yield of 2,6-di(anthracen-2-yl)naphthalene single crystals was measured to be 37.09%. ossila.com

The table below lists the fluorescence quantum yields for several naphthalene derivatives.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Naphthalene | Cyclohexane | 0.21 | mdpi.com |

| 1-Bromonaphthalene | Cyclohexane | 0.03 | mdpi.com |

| 1,4-Dibromonaphthalene | Cyclohexane | 0.01 | mdpi.com |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | 0.28 | mdpi.com |

| 1,4-Bis(trimethylsilyl)naphthalene | Cyclohexane | 0.45 | mdpi.com |

| 1-Cyano-4-(trimethylsilyl)naphthalene | Cyclohexane | 0.53 | mdpi.com |

| 2,6-Di(anthracen-2-yl)naphthalene (single crystal) | - | 0.3709 | ossila.com |

Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can be affected by quenching processes.

Fluorescence lifetimes for a series of silyl-substituted naphthalenes have been determined in both aerated and degassed cyclohexane solutions. mdpi.com The data revealed that the lifetimes decrease in the order: naphthalene > silyl-substituted naphthalenes > cyano- and methoxy-substituted naphthalenes. mdpi.com For instance, the fluorescence lifetime of 1-(trimethylsilyl)naphthalene is shorter than that of naphthalene. mdpi.com Time-correlated single-photon counting (TCSPC) is a common technique for these measurements. nih.gov

An excimer is an excited-state dimer that is formed when an excited monomer interacts with a ground-state monomer of the same species. Excimer formation is concentration-dependent and is characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum.

The formation of excimers has been observed in various naphthalene derivatives. For instance, in silyl-substituted naphthalenes, excimer emission is observed in non-polar solvents. nih.gov The presence of a Si-Si bond in naphthalene-bridged disilanes is crucial for excimer formation. nih.gov In contrast, bulky substituents can hinder excimer formation. csic.esresearchgate.net For example, in a study of naphthalene derivatives, the introduction of bulky substituents was found to promote triplet-triplet annihilation over triplet excimer formation. csic.esresearchgate.net The aggregation of certain perylene diimide derivatives at higher concentrations can lead to changes in the fluorescence spectrum, including the appearance of new red-shifted emission bands that may be attributed to excimer or aggregate emission. scispace.com

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light. For chiral derivatives of this compound, CD spectroscopy can be used to determine the absolute configuration and to study chiroptical properties.

The separation of enantiomers of chiral macrocycles containing naphthalene chromophores has been confirmed by their mirror-image CD spectra. rsc.org For example, for a macrocycle incorporating naphthalene units, the molar dichroism was observed to be significant, allowing for the assignment of the absolute configuration based on the excitonic-coupled dichroism. rsc.org The CD spectra of chiral diaza nii.ac.jphelicenes, which can be considered extended naphthalene systems, have been used in conjunction with quantum mechanical calculations to assign the absolute configuration of the enantiomers. nih.gov The successful determination of the absolute stereostructure of a cyclic azobenzene (B91143) has been achieved by analyzing the CD spectra of its precursor, which contained a bromine-substituted naphthalene moiety. beilstein-journals.org

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction stands as a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable data on molecular geometry, intermolecular interactions, and the packing of molecules in the solid state.

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled method for the unambiguous determination of a molecule's three-dimensional structure. unl.ptresearchgate.net This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted beams allow for the calculation of atomic coordinates, bond lengths, bond angles, and torsion angles with high precision. unl.ptuol.de

The detailed structural information obtained from SC-XRD is crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the solid-state packing and, consequently, the material's electronic and photophysical properties.

Table 1: Representative Crystallographic Data for a Naphthalene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5484(13) |

| b (Å) | 7.9388(16) |

| c (Å) | 9.6812(19) |

| α (°) | 76.29(3) |

| β (°) | 80.00(3) |

| γ (°) | 85.00(3) |

Note: This table presents example data for a supermolecular compound containing a naphthalene derivative to illustrate typical crystallographic parameters obtained from SC-XRD analysis. researchgate.net The specific values will vary for this compound and its derivatives.

Thin Film Crystallinity and Morphology via XRD

While SC-XRD provides detailed information about a single crystal, X-ray diffraction is also a powerful tool for characterizing the crystallinity and morphology of thin films, which are essential for applications in organic electronics. mdpi.com In thin films, the orientation and packing of molecules can differ significantly from the single-crystal structure, impacting device performance. researchgate.net

Grazing-incidence X-ray diffraction (GIXD) is a particularly useful technique for probing the structure of thin films. mdpi.com By varying the incidence angle of the X-ray beam, it is possible to obtain information about the molecular orientation at the surface and within the bulk of the film.

For naphthalene derivatives used in organic field-effect transistors (OFETs), XRD patterns of thin films reveal important information about the packing structure. mdpi.com For example, in thin films of N,N′-bis(2-cyclohexylethyl)naphtho[2,3-b:6,7-b′]dithiophene diimides, XRD patterns showed a series of peaks that could be assigned to specific crystallographic planes, indicating a degree of ordered packing. mdpi.com The degree of crystallinity and the orientation of the crystalline domains, as determined by XRD, are directly correlated with charge transport properties in these devices. scirp.org The substrate temperature during film deposition can also significantly influence the crystallinity, which can be monitored and optimized using XRD. scirp.org

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a powerful complement to experimental techniques by offering insights into the electronic structure and properties of molecules that can be difficult to probe directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used computational method in quantum chemistry due to its balance of accuracy and computational cost. q-chem.com DFT calculations are employed to predict a wide range of molecular properties, including geometries, electronic structures, and spectroscopic characteristics. q-chem.com The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. researchgate.nettechscience.com

A fundamental application of DFT is the optimization of the ground-state geometry of a molecule. This process determines the lowest energy arrangement of atoms, providing theoretical bond lengths, bond angles, and dihedral angles. For flexible molecules, DFT can be used to explore different conformations and identify the most stable ones. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic and optical properties of a molecule. The HOMO level is related to the ionization potential and the ability to donate an electron, while the LUMO level is related to the electron affinity and the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy. samipubco.com

DFT calculations are routinely used to compute the HOMO and LUMO energy levels of organic molecules. techscience.comnih.gov For derivatives of this compound, these calculations can predict how chemical modifications will tune the electronic properties. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO levels, respectively, thereby altering the HOMO-LUMO gap and influencing the color and efficiency of light emission in organic light-emitting diodes (OLEDs) or the performance of organic photovoltaic (OPV) devices. rsc.orgacs.org The calculated HOMO and LUMO distributions can also visualize how the electron density is distributed across the molecule in these frontier orbitals. rsc.org

Table 2: Calculated HOMO and LUMO Energy Levels for Naphthalene Derivatives

| Compound | HOMO (eV) (DFT) | LUMO (eV) (DFT) | Eg (eV) (DFT) |

|---|---|---|---|

| DIN | -5.02 | -1.76 | 3.26 |

| DSN | -5.12 | -1.88 | 3.24 |

| DPEN | -5.36 | -1.82 | 3.54 |

Data obtained from DFT (B3LYP/6-31G(d)) calculations for 2,6-disubstituted naphthalene derivatives. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de This provides a color-coded guide where different colors represent varying levels of electrostatic potential.

In an MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electron density and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, areas with positive potential, shown in blue, signify electron-deficient regions and are prone to nucleophilic attack. researchgate.net Green areas represent neutral or near-zero potential. This technique is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. uni-muenchen.de

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted Potential | Color on MEP Map | Implied Reactivity |

| Around Bromine Atoms | Negative | Red/Yellow | Electrophilic Attack |

| Aromatic Hydrogens | Positive | Blue | Nucleophilic Attack |

| Naphthalene Ring (π-system) | Variable (Negative above/below plane) | Red/Yellow | Electrophilic Attack |

This table is illustrative, based on the general principles of MEP analysis applied to the structure of this compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This localization allows for a quantitative analysis of charge transfer and hyperconjugative interactions between "donor" (filled) and "acceptor" (unfilled) orbitals within a molecule. uni-muenchen.de

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. A high interaction energy (E2) value indicates significant charge delocalization from a filled donor NBO to an empty acceptor NBO, which stabilizes the molecule. uni-muenchen.de This analysis is instrumental in understanding bonding, electron delocalization, and intramolecular charge transfer (ICT) phenomena. researchgate.net

Table 2: Hypothetical NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (Br) | π* (C-C) | High | p-π* conjugation |

| σ (C-H) | σ* (C-C) | Moderate | σ-σ* hyperconjugation |

| σ (C-C) | σ* (C-Br) | Low | σ-σ* hyperconjugation |

Note: This table presents hypothetical interactions and their expected relative strengths for this compound based on NBO theory. Actual E(2) values require specific quantum chemical calculations.

Theoretical Spectroscopic Parameter Prediction (e.g., NMR, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which serve as an invaluable aid in the interpretation and assignment of experimental spectra. schrodinger.com Methods like Density Functional Theory (DFT) are commonly used to calculate NMR chemical shifts and vibrational frequencies with a high degree of accuracy. nih.gov

NMR Spectroscopy Prediction: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. By optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation, it is possible to obtain the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. Comparing these predicted shifts with experimental data helps in the unambiguous assignment of each signal to a specific proton or carbon atom in the molecule. schrodinger.com

Table 3: Illustrative Comparison of Theoretical and Experimental NMR Shifts for a Naphthalene Derivative

| Atom Position | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1/H1 | 128.5 | 128.2 | 7.90 | 7.85 |

| C2/H2 | 126.8 | 126.5 | 7.55 | 7.50 |

| C3/H3 | 126.8 | 126.5 | 7.55 | 7.50 |

| C4/H4 | 128.5 | 128.2 | 7.90 | 7.85 |

| C4a | 134.0 | 133.7 | - | - |

This table is illustrative. Data is based on general values for naphthalene and does not represent actual calculated values for this compound. Specific calculations using methods like B3LYP/6-311++G* are required for precise predictions.*

Vibrational Frequencies Prediction: Theoretical calculations can also predict the infrared (IR) and Raman active vibrational frequencies of this compound. After geometric optimization, a frequency calculation is performed, which provides the harmonic vibrational modes, their frequencies, and their intensities. nih.gov While calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, C-C ring stretching and bending, and C-Br stretching modes.

Table 4: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1650-1450 | Strong (IR & Raman) |

| In-plane C-H Bend | 1300-1000 | Medium-Strong (IR) |

| Out-of-plane C-H Bend | 900-675 | Strong (IR) |

| C-Br Stretch | 700-500 | Strong (IR) |

This table provides expected frequency ranges based on typical values for brominated aromatic compounds. Precise frequencies and intensities must be determined through quantum chemical calculations (e.g., DFT).

Advanced Applications of 1,6 Dibromonaphthalene and Its Derivatives in Functional Materials

Organic Electronic Materials

Derivatives of 1,6-dibromonaphthalene are pivotal in the field of organic electronics, serving as fundamental components in a range of devices. Their rigid, planar structure facilitates efficient intermolecular π-π stacking, which is crucial for charge transport, while the ability to tune their electronic energy levels through chemical modification allows for their application as semiconductors, light emitters, and light absorbers.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key application for materials derived from dibromonaphthalene, where they form the semiconducting active layer responsible for charge modulation and transport. swinburne.edu.au The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which influences charge carrier mobility, device stability, and operational characteristics.

In the simplest OFET architecture, the active layer consists of a single organic semiconductor. Derivatives of 2,6-dibromonaphthalene (B1584627), an isomer of this compound, have been used to synthesize high-performance materials for these devices. For instance, a series of naphthalene (B1677914) derivatives, including 2,6-di((E)-styryl)naphthalene (DSN), were synthesized via coupling reactions with 2,6-dibromonaphthalene. researchgate.netnih.gov Thin-film transistors fabricated from DSN exhibited a high hole mobility of up to 0.53 cm² V⁻¹ s⁻¹. researchgate.netnih.gov

Other notable single-component materials derived from 2,6-dibromonaphthalene include 2,6-di(anthracen-2-yl)naphthalene (2,6-DAN) and 2,6-bis(4-methoxyphenyl)naphthalene (BOPNA). swinburne.edu.au Single crystals of 2,6-DAN have demonstrated impressive, well-balanced ambipolar charge transport with mobility values reaching as high as 19 cm² V⁻¹ s⁻¹. swinburne.edu.au OFETs based on BOPNA, a large bandgap semiconductor, showed a hole mobility of approximately 1 cm² V⁻¹ s⁻¹ and were notable for their complete optical transparency in the visible range and high stability. swinburne.edu.au

Table 1: Performance of Single-Component OFETs Based on 2,6-Dibromonaphthalene Derivatives This table is interactive. Click on headers to sort.

| Derivative | Abbreviation | Device Type | Mobility (cm² V⁻¹ s⁻¹) | Key Features |

|---|---|---|---|---|

| 2,6-di((E)-styryl)naphthalene | DSN | Thin-Film Transistor | 0.53 (hole) | High p-type mobility in thin-film form. researchgate.netnih.gov |

| 2,6-bis(4-methoxyphenyl)naphthalene | BOPNA | Thin-Film Transistor | ~1 (hole) | Optically transparent, high stability. swinburne.edu.au |

To achieve ambipolar transport, where both holes and electrons can be conducted, or to enhance device performance, two-component architectures are often employed. These can involve either a bilayer structure, with two distinct semiconductor layers, or a blended film.

A prominent example involves creating a bilayer OFET by pairing a p-type naphthalene derivative with an n-type material. researchgate.netnih.gov Researchers fabricated two-component bilayer devices by depositing a thin film of DSN (derived from 2,6-dibromonaphthalene) on top of a layer of copper hexadecafluorophthalocyanine (F₁₆CuPc), a known n-type semiconductor. researchgate.netnih.gov By carefully adjusting the thickness of each layer, the device characteristics could be tuned. When the F₁₆CuPc layer was deposited first, followed by a 15 nm layer of DSN, ambipolar behavior was observed, with both hole and electron mobilities reaching up to 10⁻² cm² V⁻¹ s⁻¹. researchgate.netnih.gov This demonstrates the successful creation of a heterojunction that facilitates the transport of both charge carrier types.

Table 2: Performance of DSN/F₁₆CuPc Bilayer OFETs This table is interactive. Click on headers to sort.

| Configuration (Bottom Layer First) | DSN Thickness (nm) | F₁₆CuPc Thickness (nm) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) |

|---|---|---|---|---|

| F₁₆CuPc / DSN | 15 | 2 | up to 10⁻² | up to 10⁻² |

| F₁₆CuPc / DSN | 15 | 6 | up to 10⁻² | up to 10⁻² |

| DSN / F₁₆CuPc | 10 | 10 | 0.46 | 2.5 x 10⁻³ |

A primary goal in OFET research is the enhancement of charge carrier mobility (µ), a measure of how quickly charges move through the semiconductor. mdpi.comossila.com Key strategies include extending the π-conjugated system of the molecule, enforcing molecular planarity, and controlling intermolecular packing to ensure strong electronic coupling. mdpi.comossila.comrsc.org

The substitution pattern on the naphthalene core is a critical factor. For example, 1,5-di(anthracen-2-yl)naphthalene (1,5-DAN), synthesized from 1,5-dibromonaphthalene (B1630475), exhibits a high single-crystal mobility of 8.41 cm² V⁻¹ s⁻¹. flinders.edu.au In contrast, the 2,6-substituted isomer (2,6-DAN) shows even higher mobility at 19 cm² V⁻¹ s⁻¹. swinburne.edu.au This significant difference highlights how the position of the substituent groups can dramatically influence the solid-state packing and, consequently, the charge transport efficiency.

Furthermore, moving from a single-component device to a more complex architecture can also boost performance. In studies of DSN-based devices, the highest mobility in a single-component thin-film transistor was 0.53 cm² V⁻¹ s⁻¹. researchgate.netnih.gov However, when integrated into a two-component bilayer structure with F₁₆CuPc, the hole mobility was enhanced to 0.73 cm² V⁻¹ s⁻¹, demonstrating that interfaces and device architecture play a crucial role in optimizing performance. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs)

In organic light-emitting diodes (OLEDs), materials derived from dibromonaphthalenes can function as the light-emitting layer or as host materials for phosphorescent dopants. swinburne.edu.auossila.comnih.gov The rigid naphthalene core helps to create materials with high photoluminescence quantum yields and good thermal stability, which are essential for efficient and long-lasting displays and lighting.

A purely organic phosphorescent OLED was developed using a blend of 2,6-bis(10H-phenothiazin-10-yl)naphthalene (DPTZN), synthesized from 2,6-dibromonaphthalene, and a host material, TRZ-BIM. spiedigitallibrary.org The device, with a 10 wt% concentration of DPTZN, achieved a maximum external quantum efficiency (EQE) of 11.5%, a current efficiency of 33.8 cd/A, and a power efficiency of 32.6 lm/W, demonstrating highly efficient harvesting of triplet excitons. spiedigitallibrary.org

Other research has focused on creating deep-blue emitters, which are critical for full-color displays. Two fluorescent isomers based on naphthalene and fluorene (B118485) were prepared from dibromonaphthalene precursors. nih.gov These materials exhibited intense violet to deep-blue emission with high photoluminescence efficiencies (up to 0.67 in film) and narrow emission spectra. An OLED based on one of these isomers produced deep-blue electroluminescence with a maximum emission peak at 410 nm and 1931 CIE coordinates of (0.16, 0.08). nih.gov

Table 3: Performance of OLEDs Incorporating Dibromonaphthalene Derivatives This table is interactive. Click on headers to sort.

| Derivative/System | Role | Max. EQE (%) | Max. Emission (nm) | Key Performance Metric |

|---|---|---|---|---|

| DPTZN:TRZ-BIM (10 wt%) | Emitter | 11.5 | - | Current Efficiency: 33.8 cd/A spiedigitallibrary.org |

| Naphthalene-fluorene Isomer 1 | Emitter | - | 410 (EL) | CIE: (0.16, 0.08) nih.gov |

| Naphthalene-fluorene Isomer 2 | Emitter | - | 400 (PL) | PL Quantum Yield (film): 0.67 nih.gov |

Organic Photovoltaic (OPV) Devices

In the realm of organic photovoltaics, derivatives of dibromonaphthalene, particularly naphthalene diimides (NDIs), are widely used as electron-acceptor (n-type) materials. ossila.comnih.gov These materials are synthesized from 2,6-dibromonaphthalene-1,4,5,8-tetracarboxylic dianhydride. nih.gov The strong electron-accepting nature of the NDI core, combined with its planarity and stability, makes it an excellent alternative to traditional fullerene-based acceptors. ossila.com

The performance of OPV devices is quantified by the power conversion efficiency (PCE), which depends on the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). NDI-based small molecule acceptors have been successfully incorporated into bulk-heterojunction solar cells. In one study, a star-shaped acceptor with an NDI moiety and sulfur-linked side chains was blended with the donor polymer PBDTTT-EFT, achieving a PCE of 2.8%. researchgate.net

Polymeric derivatives have also shown significant promise. A polymer (P2G) based on an NDI core with oligo(ethylene glycol) side chains was synthesized from a monomer, N,N′-bis(Teg2)-2,6-dibromonaphthalene-1,4,5,8-bis(dicarboximide), and used as a cathode interlayer (CIL) in an OPV with a PM6:Y6 active layer. spiedigitallibrary.org This device achieved a remarkable PCE of 16.0%, outperforming the reference device. spiedigitallibrary.org In another example, a polymer based on 1,5-bis(2-hexyldecyloxy)naphthalene, thiophene, and benzothiadiazole was synthesized and used in a device that yielded a PCE of 0.6%.

Table 4: Photovoltaic Performance of Devices with Dibromonaphthalene Derivatives This table is interactive. Click on headers to sort.

| Derivative/System | Role | Donor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|---|---|

| Star-shaped NDI-acceptor | Acceptor | PBDTTT-EFT | 2.8 | - | - | - |

| P2G Polymer (NDI-based) | Cathode Interlayer | PM6:Y6 | 16.0 | 0.85 | 25.2 | 74.8 |

| Naphthalene-thiophene-BT polymer | Donor | PC₆₀BM | 0.6 | - | - | - |

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The rigid structure of the naphthalene core makes its derivatives, including this compound, valuable building blocks for such assemblies.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, such as pore size and functionality, are determined by the geometry of the organic linker.

Derivatives of this compound serve as precursors for these organic linkers. In one study, a ligand known as 5,5'-(naphthyl-1,6-diyl) diisophthalate (H₄L4) was utilized to generate a copper-based MOF isomer, designated ZJNU-74. researchgate.netresearchgate.net This ligand is synthesized from a 1,6-disubstituted naphthalene, with this compound being the logical starting material for introducing the necessary functional groups via cross-coupling reactions. The resulting MOF, ZJNU-74, adopts an ssa topology. researchgate.net The study systematically investigated a series of five MOF isomers, each built from a different positional isomer of a naphthalene-diisophthalate ligand, to understand how the linker's geometry impacts the final structure and gas adsorption properties of the MOF. researchgate.net

Another potential application lies in the synthesis of 1,6-dicyanonaphthalene. This compound, which can be prepared from this compound, has been identified as a potential linker molecule for creating novel MOFs, although specific examples of its incorporation into a framework have not been detailed. vulcanchem.com

| MOF Designation | Organic Ligand | Metal Ion | Resulting Topology | Reference |

|---|---|---|---|---|

| ZJNU-74 | 5,5'-(Naphthyl-1,6-diyl) diisophthalate (H₄L4) | Copper (Cu) | ssa | researchgate.net |

Molecular Recognition Systems

A comprehensive review of available scientific literature did not yield specific examples of this compound or its derivatives being used in the construction of molecular recognition systems. Research in this area predominantly features other isomers, such as 1,8-dibromonaphthalene (B102958), which are used to create strained molecules for chiral ligands and sensors.

Catalytic Applications in Supramolecular Assemblies

While supramolecular catalysis is a burgeoning field, published research to date does not specify the use of this compound or its derivatives within catalytic supramolecular assemblies.

Sensor Technologies

Sensor technologies often utilize molecules that can signal the presence of a specific analyte through a measurable change, such as in light emission or color. The photophysical properties of naphthalene derivatives make them attractive candidates for developing such sensors.

Photoluminescent Sensors for Ion-Selective Recognition

No specific studies detailing the application of this compound or its derivatives in the development of photoluminescent sensors for ion-selective recognition were identified in a thorough literature search. This application is more commonly reported for other isomers, like 1,8-diarylnaphthalenes derived from 1,8-dibromonaphthalene.

Chemo- and Biosensors

A detailed search of scientific databases and chemical literature did not reveal any specific applications of this compound or its direct derivatives in the design or synthesis of chemo- or biosensors. The development of such sensors frequently employs other isomers, including 2,7- and 2,3-dibromonaphthalene (B89205) derivatives.

Chiral Materials and Asymmetric Synthesis

The unique, rigid structure of the naphthalene core makes its derivatives attractive scaffolds for the development of chiral materials. However, research in this area has predominantly focused on isomers other than this compound.

Chiral Ligand Design and Application

The design of chiral ligands for asymmetric catalysis is a significant area of chemical research, with atropisomeric biaryl compounds being a key class of ligands. While derivatives of 1,8-diarylnaphthalenes, synthesized from 1,8-dibromonaphthalene, have been explored as potential chiral ligands, there is a lack of specific research detailing the design and application of chiral ligands derived directly from this compound. The steric and electronic properties endowed by the 1,6-substitution pattern remain an underexplored area for the development of new catalysts in asymmetric synthesis.

Stereodynamic Switches

Stereodynamic switches are molecules that can be reversibly converted between two or more stereoisomeric forms by an external stimulus. Research into naphthalene-based stereodynamic switches has largely centered on sterically hindered 1,8-diarylnaphthalenes. acs.orgresearchgate.netthieme-connect.com These molecules can exist as stable, yet interconvertible, syn and anti atropisomers, making them suitable candidates for molecular switches. acs.orgresearchgate.netthieme-connect.com The investigation into the potential of this compound derivatives to serve as a platform for stereodynamic switches is not apparent in the current body of scientific literature.

Liquid Crystalline Materials Development

Naphthalene-based compounds are of interest in the field of liquid crystals due to their rigid, planar structure which can promote the formation of mesophases. Studies have reported on the liquid crystalline properties of materials derived from various naphthalene cores, including those based on 1,5-, 1,7-, and 2,6-disubstituted naphthalenes. aps.orgoup.com These materials have shown potential for creating novel liquid crystal phases with unique optical and electronic properties. aps.orgoup.comtandfonline.com However, there is a discernible gap in the literature regarding the synthesis and characterization of liquid crystalline materials specifically derived from the this compound scaffold.

Biological and Medicinal Chemistry Research

The exploration of brominated naphthalene derivatives for biological applications is an active area of research. The presence of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and ability to engage in halogen bonding, potentially leading to useful biological activities.

Exploration of Biological Activities (e.g., antioxidant, cytotoxic effects)

While various dibromonaphthalene derivatives have been investigated for their biological effects, specific and detailed research on the antioxidant or cytotoxic properties of this compound derivatives is limited. A derivative, this compound-2,7-diol, is documented in chemical databases, and its bioactivity has been summarized in resources like PubChem, but in-depth studies detailing its specific effects and mechanisms are not widely published. epa.gov For comparison, studies on other isomers, such as derivatives of 2,6-dibromonaphthalene-1,5-diol (B156557) and 1,5-dibromonaphthalene-2,6-diol, have alluded to their potential biological activities. cymitquimica.comcymitquimica.com Similarly, research on the antioxidant properties of naphthalene derivatives has often focused on other substitution patterns. smolecule.com

Development of Fluorescent Probes for Biological Systems

The intrinsic fluorescence of the naphthalene ring system makes it a valuable component in the design of fluorescent probes for biological imaging. thno.orgacs.org These probes are often designed with a donor-π-acceptor structure to achieve desirable photophysical properties, such as high quantum yield and sensitivity to specific analytes or cellular environments. thno.orgacs.org Research in this area has successfully utilized various naphthalene-based structures to create probes for detecting metal ions, reactive oxygen species, and other biologically relevant molecules. nih.govmahendrapublications.com However, the use of this compound as a specific building block for the synthesis of fluorescent probes for biological systems is not a prominent theme in the existing scientific literature.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies and Catalytic Systems for 1,6-Dibromonaphthalene

The development of efficient and selective synthetic routes to this compound is a crucial first step for its broader application. Current methodologies for the synthesis of dibromonaphthalene isomers often result in a mixture of products, necessitating complex separation processes. Future research is expected to focus on the following areas:

Regioselective Bromination: A significant challenge in naphthalene (B1677914) chemistry is controlling the position of substitution. Future synthetic efforts will likely concentrate on developing novel catalytic systems that can direct the bromination of naphthalene or its derivatives to specifically yield the 1,6-isomer. This could involve the use of shape-selective zeolites or other porous materials as catalysts that favor the formation of the less symmetrical this compound.

Palladium-Catalyzed Cross-Coupling Reactions: While palladium catalysis is extensively used for the functionalization of dibromonaphthalenes, its application in the direct synthesis of this compound is an area ripe for exploration. Research into palladium-catalyzed C-H activation and subsequent bromination of monosubstituted naphthalenes could provide a direct and high-yield pathway to the desired isomer.

Isomerization and Debromination Strategies: The selective isomerization of more readily available dibromonaphthalene isomers to this compound presents another potential synthetic route. Furthermore, the regioselective monodebromination of higher brominated naphthalenes, such as 1,4,6-tribromonaphthalene, could be a viable, albeit challenging, approach. researchgate.netcardiff.ac.uk

Advanced Characterization Techniques for Structure-Property Relationships

A thorough understanding of the relationship between the molecular structure of this compound and its physicochemical properties is essential for designing new materials with tailored functionalities. The application of advanced characterization techniques will be instrumental in this endeavor.

Future research in this area should involve:

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of this compound is a priority. X-ray diffraction analysis would provide precise information on its bond lengths, bond angles, and crystal packing, which are fundamental to understanding its solid-state properties.

Spectroscopic and Computational Analysis: A detailed investigation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy will be crucial. cardiff.ac.uk These experimental data, when coupled with theoretical calculations like Density Functional Theory (DFT), can provide deep insights into the electronic structure and photophysical properties of this compound. eurjchem.com This combined approach is vital for predicting its behavior in different environments and its suitability for various applications.

Expansion into New Functional Material Platforms

While other dibromonaphthalene isomers have been extensively used as building blocks for organic electronics, the potential of this compound in this and other material platforms remains largely untapped. Its asymmetrical structure could lead to unique properties that are not observed in its more symmetrical counterparts.

Emerging trends in this area include:

Organic Electronics: The exploration of this compound as a precursor for the synthesis of novel organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) is a promising avenue. ossila.comnih.gov Its unique substitution pattern could influence the molecular packing and charge transport properties of the resulting materials.

Polymer Chemistry: The incorporation of the this compound unit into polymer backbones could lead to the development of new conjugated polymers with interesting optical and electronic properties. Research into polymerization reactions such as Suzuki and Stille coupling using this compound as a monomer is warranted.

Supramolecular Chemistry: The bromine atoms on the naphthalene core can act as halogen bond donors, making this compound a potential building block for the construction of novel supramolecular assemblies with defined architectures and functions.

Interdisciplinary Applications in Nanoscience and Biotechnology

The unique electronic and structural features of this compound could be harnessed in interdisciplinary fields like nanoscience and biotechnology.

Future research directions could explore:

Nanoscience: The use of this compound as a molecular component in the bottom-up fabrication of nanomaterials could be investigated. For instance, its derivatives could be designed to self-assemble into specific nanostructures with potential applications in molecular electronics or sensing.

Biotechnology: While currently listed by life science and biotechnology chemical suppliers, the specific applications of this compound in this field are not well-defined in the literature. sigmaaldrich.com Future research could focus on exploring its potential as a scaffold for the development of new pharmaceutical intermediates or as a probe for biological systems. acs.org Its interactions with biomolecules could be a subject of interest for developing novel diagnostic or therapeutic agents.

Q & A

Q. What are the common synthetic routes for 1,6-Dibromonaphthalene, and how do reaction conditions influence regioselectivity?

- Methodological Answer : this compound synthesis typically involves bromination of naphthalene using bromine (Br₂) in the presence of catalysts like Synclyst 13 or montmorillonite KSF clay. Reaction parameters such as catalyst choice, solvent polarity, and temperature critically affect regioselectivity. For example:

- Synclyst 13 : Favors 1,4-dibromonaphthalene (91% yield), but competing pathways may yield trace 1,6-isomers under modified conditions .

- KSF clay : Produces mixtures (e.g., 1,4- and 1,5-dibromonaphthalene), suggesting that calcination or extended reaction times could shift selectivity toward 1,6-isomers .

- Proto-debromination : Polybrominated intermediates (e.g., 1,2,4,6-tetrabromonaphthalene) treated with n-butyllithium selectively remove bromine atoms to yield linear dibrominated products (e.g., 2,6-dibromonaphthalene in 82% yield), a strategy adaptable for 1,6-derivatives .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns and confirm regiochemistry by analyzing aromatic proton splitting and carbon chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., Br₂ clusters) .

- Elemental Analysis : Confirms stoichiometric Br/C ratios .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regioselectivity for solid-state characterization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :